1-Acetylazetidin-3-one

Übersicht

Beschreibung

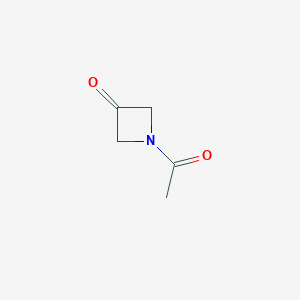

1-Acetylazetidin-3-one is a four-membered nitrogen-containing heterocycle. It is a derivative of azetidine, characterized by the presence of an acetyl group at the nitrogen atom and a ketone group at the third carbon atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Acetylazetidin-3-one can be synthesized through several methods. One common approach involves the reaction of azetidine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as pyridine, and is carried out at elevated temperatures to facilitate the acetylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetylazetidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced azetidine derivatives.

Substitution: Substituted azetidine compounds with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

Key Properties

- Molecular Formula: CHNO

- Molecular Weight: 113.12 g/mol

- Boiling Point: Not readily available

- Solubility: Soluble in organic solvents

Pharmaceutical Development

1-Acetylazetidin-3-one has been explored for its potential as a precursor in the synthesis of bioactive molecules. Its ability to undergo further transformations allows for the development of compounds with therapeutic properties. For instance, derivatives of this compound have shown promise in the development of new analgesics and anti-inflammatory agents.

Case Study: Synthesis of Analgesics

A study demonstrated the synthesis of a series of analgesic compounds derived from this compound. The researchers modified the azetidine ring to enhance potency and selectivity for specific biological targets. The results indicated improved analgesic activity compared to existing drugs, highlighting the compound's potential in pain management therapies.

Neuroprotective Agents

Research has indicated that this compound derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. These derivatives were tested for their ability to inhibit neuronal apoptosis and promote cell survival under stress conditions.

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for constructing complex molecular architectures. Its reactions with various nucleophiles allow chemists to create diverse functionalized compounds.

Case Study: Synthesis of Peptide Mimics

A notable application involved using this compound as a precursor for peptide mimics. By modifying the azetidine ring, researchers successfully synthesized compounds that mimic peptide bonds, demonstrating potential applications in drug design.

Wirkmechanismus

The mechanism of action of 1-acetylazetidin-3-one involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .

Vergleich Mit ähnlichen Verbindungen

Azetidine: A simpler four-membered nitrogen-containing heterocycle without the acetyl and ketone groups.

Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.

Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different chemical properties.

Uniqueness of 1-Acetylazetidin-3-one: The presence of both the acetyl and ketone groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

1-Acetylazetidin-3-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula CHNO, features a four-membered azetidine ring with an acetyl group. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, a study demonstrated that derivatives of azetidinones exhibit strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. The presence of the acetyl group enhances this activity by affecting biofilm formation and gene transcription involved in antimicrobial resistance .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies indicate that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC (µM) | Viability (%) at 100 µM |

|---|---|---|

| MCF-7 (Breast) | 45 | 72 |

| A549 (Lung) | 50 | 68 |

| HepG2 (Liver) | 40 | 75 |

The IC values indicate the concentration required to inhibit cell growth by 50%. The viability percentages reflect the effect on normal cells compared to cancer cells.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of DNA Synthesis : It has been suggested that the compound interferes with DNA replication in cancer cells, leading to apoptosis.

- Modulation of Enzyme Activity : The compound may inhibit enzymes critical for cell proliferation and survival, such as topoisomerases and kinases.

Case Studies

Several case studies have documented the therapeutic potential of azetidinone derivatives, including this compound:

- Case Study on Antimicrobial Resistance : A clinical study evaluated the effectiveness of azetidinone derivatives against multi-drug resistant bacterial strains in a hospital setting. Results indicated that these compounds could serve as potential alternatives to conventional antibiotics, particularly in treating infections caused by resistant strains .

- Cancer Treatment : A longitudinal study assessed the impact of combining traditional chemotherapy with azetidinone derivatives in patients with advanced cancer. The findings suggested improved patient outcomes and reduced side effects when these compounds were included in treatment regimens .

Eigenschaften

IUPAC Name |

1-acetylazetidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4(7)6-2-5(8)3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHQLSZVGKALQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442315 | |

| Record name | 1-acetylazetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179894-05-4 | |

| Record name | 1-acetylazetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetylazetidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.